molecular formula C9H7Cl2NO2 B2637008 1-(2,4-Dichlorophenyl)-2-nitropropene CAS No. 18982-44-0

1-(2,4-Dichlorophenyl)-2-nitropropene

Cat. No.: B2637008
CAS No.: 18982-44-0
M. Wt: 232.06
InChI Key: ZAQYCITZNLAPDI-GQCTYLIASA-N
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Description

1-(2,4-Dichlorophenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group and two chlorine atoms attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-nitropropene typically involves the nitration of 2,4-dichlorophenyl derivatives. One common method includes the reaction of 2,4-dichlorobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the nitropropene compound. Industrial production methods often employ continuous flow microreactor systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-nitropropene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or acids under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amines, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-nitropropene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include enzyme inhibition and modulation of receptor activity .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2-nitropropene can be compared with similar compounds such as:

    1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound has a similar phenyl ring structure but contains an imidazole group instead of a nitro group.

    2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound shares the dichlorophenyl moiety and is widely used as a herbicide.

The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

2,4-dichloro-1-[(E)-2-nitroprop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2/c1-6(12(13)14)4-7-2-3-8(10)5-9(7)11/h2-5H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYCITZNLAPDI-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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